2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433058
InChI: InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
SMILES: C1C(=O)NC2=C(S1)C=CC(=C2)Cl
Molecular Formula: C8H6ClNOS
Molecular Weight: 199.66 g/mol

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-

CAS No.:

Cat. No.: VC13433058

Molecular Formula: C8H6ClNOS

Molecular Weight: 199.66 g/mol

* For research use only. Not for human or veterinary use.

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- -

Specification

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
IUPAC Name 6-chloro-4H-1,4-benzothiazin-3-one
Standard InChI InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Standard InChI Key CUAYHCBWNOSTBU-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(S1)C=CC(=C2)Cl
Canonical SMILES C1C(=O)NC2=C(S1)C=CC(=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Chloro-2H-1,4-benzothiazin-3(4H)-one belongs to the benzothiazine family, a class of sulfur- and nitrogen-containing heterocycles. Key identifiers include:

PropertyValueSource
CAS Number6376-70-1
Molecular FormulaC₈H₆ClNOS
Molecular Weight199.657 g/mol
Exact Mass198.986 g/mol
Synonyms6-Chloro-4H-benzo[1, thiazin-3-one

The compound’s structure features a bicyclic system with a thiazine ring fused to a benzene ring. The chlorine substituent at the 6-position introduces electronic effects that influence reactivity and intermolecular interactions .

Crystallographic and Conformational Analysis

While direct crystallographic data for 6-chloro-2H-1,4-benzothiazin-3(4H)-one is limited, structural analogs such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one (a benzoxazine derivative) adopt a screw-boat conformation in the heterocyclic ring, with atoms C1 and C2 deviating from the plane by 0.301 Å and 0.635 Å, respectively . Intermolecular N–H···O hydrogen bonding stabilizes the crystal lattice, a feature likely shared by the benzothiazine variant due to analogous hydrogen-bonding capabilities .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 6-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. A representative method for synthesizing its chloroacetyl derivative (CAS 145736-61-4) is outlined below :

Reaction Conditions and Steps

  • Reagents: Chloroacetyl chloride, anhydrous aluminum trichloride (AlCl₃), dichloromethane (solvent).

  • Procedure:

    • AlCl₃ (1.62 g, 12.15 mmol) is added to chloroacetyl chloride (912 µL, 12.11 mmol) in dichloromethane under an ice bath.

    • After 10 minutes, 2H-1,4-benzothiazin-3(4H)-one (500 mg, 3.027 mmol) is introduced, and the mixture is stirred for 4 hours under cooling.

    • The reaction proceeds overnight at room temperature, followed by quenching with ice water and 4N HCl.

    • The product is isolated as a pale yellow solid with a 95.6% yield .

Mechanistic Insights

The AlCl₃ acts as a Lewis acid, facilitating electrophilic aromatic substitution at the benzothiazine’s reactive positions. The chloroacetyl group introduces steric and electronic modifications, enabling further functionalization .

Physicochemical and Spectroscopic Properties

Solubility and Stability

While specific solubility data for the 6-chloro derivative is unavailable, its parent compound, 2H-1,4-benzothiazin-3(4H)-one (CAS 5325-20-2), exhibits limited aqueous solubility but dissolves in polar aprotic solvents like dimethylformamide (DMF). The chlorine substituent likely enhances lipophilicity, as evidenced by its calculated LogP value of 2.52 .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C–Cl vibrations (~750 cm⁻¹).

  • NMR: The ¹H NMR spectrum would display aromatic protons (δ 7.0–7.5 ppm), a thiazine methylene group (δ 3.5–4.0 ppm), and an N–H proton (δ 10–12 ppm).

Comparative Analysis with Benzoxazine Analogs

Feature6-Chloro-2H-1,4-benzothiazin-3(4H)-one6-Chloro-2H-1,4-benzoxazin-3(4H)-one
HeteroatomsS, NO, N
LogP2.522.18 (estimated)
BioactivityAntimicrobial (predicted)Herbicidal, antifungal
Synthetic AccessibilityModerateHigh

The substitution of sulfur for oxygen increases electron density, potentially enhancing interactions with biological targets .

Challenges and Future Directions

Current limitations include sparse toxicity data and scalable synthesis methods. Future research should prioritize:

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.

  • Process Optimization: Developing greener synthetic routes (e.g., catalytic methods).

  • Structural Modifications: Introducing fluorinated or methylated groups to modulate bioavailability.

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